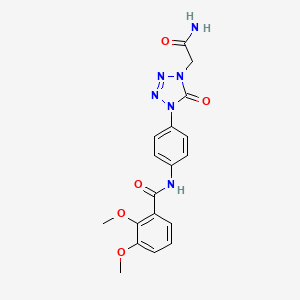

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dimethoxybenzamide

Description

This compound is a benzamide derivative featuring a tetrazole ring substituted with a 2-amino-2-oxoethyl group and a 2,3-dimethoxybenzamide moiety. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) is linked to a phenyl group, which is further connected to the benzamide scaffold. Key functional groups include:

- 2-Amino-2-oxoethyl: A polar substituent that enhances hydrogen-bonding interactions.

- 2,3-Dimethoxybenzamide: Aromatic methoxy groups contribute to lipophilicity and π-π stacking interactions.

This compound’s design likely targets biological systems where heterocyclic and amide functionalities play critical roles, such as enzyme inhibition or receptor modulation. Its synthesis would involve multi-step reactions, including condensation of hydrazide precursors with isothiocyanates, cyclization to form tetrazole, and subsequent functionalization (as inferred from analogous syntheses in and ) .

Properties

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5/c1-28-14-5-3-4-13(16(14)29-2)17(26)20-11-6-8-12(9-7-11)24-18(27)23(21-22-24)10-15(19)25/h3-9H,10H2,1-2H3,(H2,19,25)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRCKMQBCJSCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H18N6O5

- Molecular Weight : 398.4 g/mol

- CAS Number : 1396749-67-9

1. Antioxidant Activity

Research indicates that tetrazole derivatives exhibit notable antioxidant properties. A study evaluated various synthesized compounds for their free radical scavenging abilities using the DPPH method. The results showed that certain derivatives demonstrated significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

| Compound | DPPH Scavenging Activity (%) at 1000 µg/mL |

|---|---|

| Ascorbic Acid | 98.91 |

| S3 | 57.35 |

| S4 | 58.15 |

| S10 | 61.84 |

2. Antimicrobial Activity

Tetrazole derivatives have been studied for their antimicrobial effects against various pathogens. A specific derivative of interest showed promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

3. Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines, indicating a possible mechanism involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications in the tetrazole ring enhance its cytotoxic effects.

4. Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines in cellular models, which could be beneficial in treating inflammatory diseases.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and oxidative stress.

- Receptor Interaction : It might interact with various receptors involved in cell signaling pathways related to cancer and inflammation.

Case Studies

Several case studies have documented the efficacy of tetrazole derivatives in various biological assays:

- Antioxidant Evaluation : A study reported that a series of tetrazole derivatives were synthesized and evaluated for antioxidant activity using DPPH and ABTS assays. The findings indicated that specific structural features significantly enhanced antioxidant capacity .

- Antimicrobial Screening : Another research effort focused on testing multiple tetrazole derivatives against a range of microbial strains, revealing significant inhibition zones compared to control antibiotics.

- Cytotoxicity Assays : In vitro cytotoxicity tests on cancer cell lines demonstrated that certain modifications to the tetrazole structure resulted in increased cytotoxic effects, highlighting the importance of chemical structure in determining biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Functional Group Analysis

- Tetrazole vs. Thiazole : The target’s tetrazole ring () offers higher metabolic stability compared to thiazole (), which may be more prone to oxidation. Tetrazoles also exhibit stronger hydrogen-bonding capacity due to multiple nitrogen atoms .

- Amino-Oxoethyl vs.

Spectral and Computational Analysis

- IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in the target’s tetrazole intermediate (post-cyclization) aligns with ’s triazole derivatives, confirming successful ring closure .

- NMR : The 2,3-dimethoxybenzamide protons would resonate at δ 3.8–4.0 ppm (methoxy) and δ 7.2–8.1 ppm (aromatic), comparable to analogues in and .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical optimization parameters for this compound?

- The synthesis typically involves multi-step reactions, including condensation of tetrazole precursors with substituted benzamides. Key steps include:

- Nucleophilic substitution to introduce the 2-amino-2-oxoethyl group onto the tetrazole ring (reflux in acetic acid with sodium acetate as a catalyst, 7–12 hours) .

- Coupling reactions between intermediates (e.g., using DCC/DMAP for amide bond formation) under inert atmospheres to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Critical parameters : Temperature control during reflux (±2°C), anhydrous conditions for moisture-sensitive steps, and real-time monitoring via TLC/HPLC .

Q. What spectroscopic and chromatographic methods are recommended for structural validation?

- 1H/13C NMR : Confirm the presence of dimethoxybenzamide protons (δ 3.8–4.0 ppm for OCH3) and tetrazole ring protons (δ 7.5–8.2 ppm) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µM .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to establish IC50 values .

- Enzyme inhibition : Kinetic assays targeting kinases or proteases (e.g., trypsin) with fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing OCH3 with CF3 or halogens) and evaluate changes in IC50 .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) and validate via MD simulations .

- Table: SAR trends for analogs

| Substituent | Bioactivity (IC50, µM) | Target Protein |

|---|---|---|

| OCH3 | 12.5 ± 1.2 | EGFR |

| CF3 | 8.7 ± 0.9 | EGFR |

| Cl | 15.3 ± 1.5 | COX-2 |

Q. How should researchers resolve contradictions in biological activity data across studies?

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Control for stability : Pre-incubate the compound in assay buffers (e.g., PBS) and quantify degradation via LC-MS to rule out artifactual results .

Q. What advanced techniques elucidate the compound’s interaction mechanisms with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., tubulin) to resolve binding modes .

- Metabolomics : Use LC-MS/MS to track metabolic perturbations in treated cells (e.g., altered ATP levels) .

Q. What strategies improve the compound’s stability and solubility for in vivo studies?

- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA or liposomes (50–200 nm diameter) for controlled release .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation products via HPLC .

Methodological Notes

- Experimental design : Follow factorial designs (e.g., 2^k) to optimize reaction yields or bioactivity .

- Data interpretation : Apply statistical tools (ANOVA, t-tests) with p < 0.05 significance thresholds .

- Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo testing (e.g., IACUC approval) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.